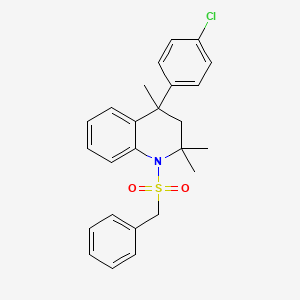![molecular formula C17H14Cl2N6O B11038501 4'-amino-6'-[(2,3-dichlorophenyl)amino]-1-methyl-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one](/img/structure/B11038501.png)
4'-amino-6'-[(2,3-dichlorophenyl)amino]-1-methyl-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The indole scaffold is an important heterocyclic system found in various synthetic drug molecules and natural compounds.
- Physically, it appears as a crystalline, colorless compound with a specific odor.
- The compound’s structure includes an indole nucleus, a dichlorophenyl group, and a spiro-triazinone moiety.
4’-amino-6’-[(2,3-dichlorophenyl)amino]-1-methyl-5’H-spiro[indole-3,2’-[1,3,5]triazin]-2(1H)-one: , belongs to the class of indole derivatives.
Preparation Methods
Synthetic Routes: GW4064 can be synthesized through various methods, including multistep organic synthesis.
Reaction Conditions: Specific conditions depend on the chosen synthetic route, but typically involve cyclization reactions and functional group transformations.
Industrial Production: While not widely produced industrially, research laboratories synthesize GW4064 for scientific investigations.
Chemical Reactions Analysis
Reactivity: GW4064 undergoes various reactions due to its indole and triazinone moieties.
Common Reagents: Reagents like Lewis acids, bases, and oxidants are employed.
Major Products: Oxidation, reduction, and substitution reactions yield derivatives with altered pharmacological properties.
Scientific Research Applications
Chemistry: GW4064 serves as a valuable tool in studying nuclear receptors, particularly the farnesoid X receptor (FXR).
Biology: It modulates FXR activity, impacting bile acid homeostasis, lipid metabolism, and inflammation.
Medicine: GW4064’s potential therapeutic applications include treating metabolic disorders, liver diseases, and cancer.
Industry: Although not directly used in industry, its study informs drug development.
Mechanism of Action
FXR Activation: GW4064 selectively activates FXR, a nuclear receptor involved in bile acid regulation.
Pathways: It modulates gene expression related to bile acid synthesis, transport, and metabolism.
Comparison with Similar Compounds
Uniqueness: GW4064’s spiro-triazinone structure distinguishes it from other indole derivatives.
Similar Compounds: Related compounds include indole-based drugs (e.g., tryptophan, LSD) and other FXR agonists.
Properties
Molecular Formula |
C17H14Cl2N6O |
|---|---|
Molecular Weight |
389.2 g/mol |
IUPAC Name |
2-amino-6-(2,3-dichloroanilino)-1'-methylspiro[1H-1,3,5-triazine-4,3'-indole]-2'-one |
InChI |
InChI=1S/C17H14Cl2N6O/c1-25-12-8-3-2-5-9(12)17(14(25)26)23-15(20)22-16(24-17)21-11-7-4-6-10(18)13(11)19/h2-8H,1H3,(H4,20,21,22,23,24) |
InChI Key |
DVNRGNGNLHKJCU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)N=C(NC(=N3)NC4=C(C(=CC=C4)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-2-methoxyphenyl)-6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11038418.png)
![2-[3-(4-methoxyphenyl)-5-oxo-2-thioxo-1,3-thiazolidin-4-yl]-N-phenylacetamide](/img/structure/B11038419.png)
![N-(5-Chloro-2-methoxyphenyl)-2-[2-(isopentylsulfanyl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]acetamide](/img/structure/B11038423.png)
![5-Phenyl-2-piperidino-5,8,9,10-tetrahydropyrimido[4,5-B]quinoline-4,6(3H,7H)-dione](/img/structure/B11038426.png)
![Benzyl 2-({2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl}carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B11038441.png)

![7-(1-Naphthyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11038468.png)
![1-[2-(Morpholinomethyl)piperidino]-2-butyn-1-one](/img/structure/B11038471.png)
![2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11038473.png)
![N-{3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-oxopropyl}-3,4,5-trimethoxybenzamide](/img/structure/B11038486.png)
![2-Chloro-N-({1-[(3-fluorophenyl)methyl]piperidin-4-YL}methyl)acetamide](/img/structure/B11038494.png)
![Tetramethyl 6'-[(4-ethylphenoxy)acetyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11038503.png)

![7-(4-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11038514.png)
